3-(Pyridin-3-yl)cyclohex-2-en-1-one
Overview
Description
3-(Pyridin-3-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound features a pyridine ring attached to a cyclohexenone structure, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-yl)cyclohex-2-en-1-one is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production .
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other downstream metabolites .
Result of Action
The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production . The compound is selectively cytostatic to transformed cells and suppresses the growth of established tumors in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)cyclohex-2-en-1-one typically involves the reaction of pyridine derivatives with cyclohexenone under specific conditions. One common method includes the use of nicotinaldehyde and pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)cyclohex-2-en-1-one is extensively used in scientific research due to its versatile chemical properties . Some key applications include:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 3-(Pyridin-4-yl)cyclohex-2-en-1-one
- 3-(Pyridin-2-yl)cyclohex-2-en-1-one
- 3-(Pyridin-3-yl)cyclohexanone
Comparison: 3-(Pyridin-3-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3-pyridin-3-ylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIOZXVZKCKBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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